![molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5](/img/structure/B1335695.png)

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound . It is used for pharmaceutical testing .

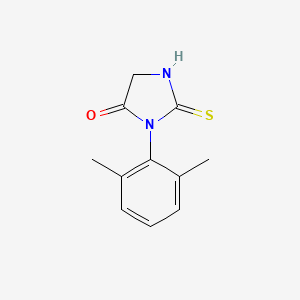

Synthesis Analysis

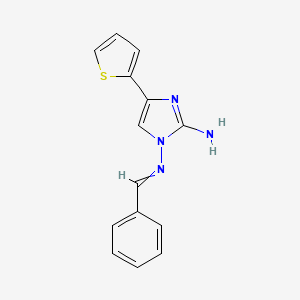

The synthesis of this compound and its derivatives has been studied . The design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones have been represented . The structures of the new synthesized compounds were unambiguously confirmed by 1H and 13C NMR spectroscopy data and HPLC–HRMS spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a tricyclic fragment that is linearly bound or/and condensed with another heterocyclic fragment .Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Applications De Recherche Scientifique

-

1,3-Dipolar Cycloaddition Reactions

-

Therapeutic Potential

-

Protein Kinase Inhibitors

- Field : Biochemistry

- Application : Derivatives of this compound have been studied for their application as protein kinase inhibitors .

- Method : The study involved the design and synthesis of a new set of hybrid and chimeric derivatives of the compound . These derivatives were screened for their inhibitory assessment against a number of kinases .

- Results : Compounds 2a, 2b, 2c, and 2q displayed a significant inhibition JAK3 (IC 50 = 0.36 μM, 0.38 μM, 0.41 μM, and 0.46 μM, respectively); moreover, compounds 2a and 2b displayed excellent activities against NPM1-ALK (IC 50 = 0.54 μM, 0.25 μM, respectively), against cRAF [Y340D] [Y341D], compound 2c showed excellent activity, and compound 2q showed weak activity (IC 50 = 0.78 μM, 5.34 μM, respectively) (sorafenib IC 50 = 0.78 μM, 0.43 μM, 1.95 μM, respectively) .

-

Pharmaceutical Testing

-

1,3-Dipolar Cycloaddition Reactions with Acetylenic Dipolarophiles

- Field : Organic Chemistry

- Application : This compound has been studied in the context of 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles .

- Method : The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond . On using a twofold excess of acetylenedicarboxylic acid dimethyl ester, adducts of composition 1∶2 were formed which occured to be substituted 1′, 3′-dithiole-2′-spiro-1- (5,6-dihydrothiino [2,3- c ]quinolines) .

-

Synthesis of Derivatives

- Field : Organic Chemistry

- Application : This study represents the design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones .

- Method : The structure of these derivatives has the tricyclic fragment linearly bound or/and condensed with another heterocyclic fragment .

- Results : Among the previously synthesized and new derivatives of 1,2-dithiolo [3,4- c ]quinoline-1-thione, 12 substances with pleiotropic activity, including chemoprotective and antitumor activity, were identified .

Propriétés

IUPAC Name |

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUWVDUMWZBPRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)

![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)

![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)

![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)